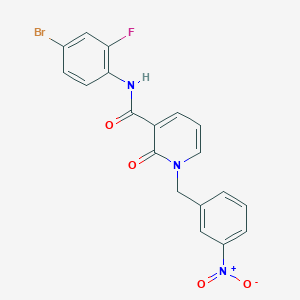
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13BrFN3O4 and its molecular weight is 446.232. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromo-2-fluorophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H12BrF N2O3, with a molecular weight of approximately 365.15 g/mol. The compound features a dihydropyridine core substituted with a bromo and a fluoro atom on the phenyl ring, a nitro group on the benzyl moiety, and a carboxamide functional group. This unique combination of functional groups enhances its lipophilicity and may influence its biological interactions significantly .
Calcium Channel Modulation
Dihydropyridines are primarily known for their role as calcium channel modulators. The presence of the dihydropyridine core in this compound suggests potential interactions with calcium channels, which are vital in treating cardiovascular diseases such as hypertension and angina. Research indicates that compounds within this class can exhibit vasodilatory effects by inhibiting calcium influx in vascular smooth muscle cells .
Enzyme Inhibition
The nitro group and amide bond present in this compound are associated with enzyme inhibition. Studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Kinase inhibitors are critical in cancer therapy due to their ability to disrupt signaling pathways that promote tumor growth .
Biological Activity
The biological activity of this compound has been explored in various studies:
Anticancer Activity
Preclinical studies have shown that this compound exhibits significant anticancer properties by selectively inhibiting specific kinases. For instance, it has demonstrated efficacy against various cancer cell lines in vitro and has shown promise in vivo for tumor stasis in xenograft models .
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with other structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(4-bromophenyl)-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | Bromine substitution | Antimicrobial |
| 1-(3-nitrophenyl)-N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine | Nitro and fluoro groups | Anticancer |
| 1-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine | Chlorine and methoxy substitutions | Enzyme inhibition |
This table highlights how variations in substituents can influence the biological activity of dihydropyridine derivatives. The unique combination of halogenated substituents and the nitro group in this compound may enhance its reactivity and biological profile compared to other compounds .
Case Studies
Several case studies have documented the biological effects of dihydropyridines similar to this compound:
Case Study 1: Kinase Inhibition
A study demonstrated that a related dihydropyridine derivative showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This underscores the potential of such compounds in targeted cancer therapies .
Case Study 2: Cardiovascular Effects
Research involving another dihydropyridine analog indicated significant vasodilatory effects through calcium channel inhibition, validating the therapeutic potential of this class for cardiovascular conditions .
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFN3O4/c20-13-6-7-17(16(21)10-13)22-18(25)15-5-2-8-23(19(15)26)11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXYBYAOMMPGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














